REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[C:7]([CH:8]=[O:9])[C:6]([OH:11])=[CH:5][CH:4]=1)[CH3:2].[I-:12].[Na+].ClN>CN(C=O)C>[CH2:1]([C:3]1[CH:4]=[C:5]([I:12])[C:6]([OH:11])=[C:7]([CH:10]=1)[CH:8]=[O:9])[CH3:2] |f:1.2|
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Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C(C=O)=C1)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
67.6 g
|
Type
|
reactant
|
Smiles
|
ClN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for one hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in a high vacuum
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Type
|
ADDITION
|
Details
|
poured into ice-water
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phases were washed with aqueous sodium thiosulphate solution, saturated sodium chloride solution and ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C(=C(C=O)C1)O)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |